molecular formula C6H9ClF3NO B13899801 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride

3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride

Cat. No.: B13899801
M. Wt: 203.59 g/mol
InChI Key: BYOXZPKKLYRPCG-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C6H9ClF3NO

Molecular Weight

203.59 g/mol

IUPAC Name

3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-4-1-3(11-5)2-10-4;/h3-5,10H,1-2H2;1H

InChI Key

BYOXZPKKLYRPCG-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1C(O2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane; hydrochloride

General Synthetic Strategy

The synthesis of 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane; hydrochloride generally involves the formation of the bicyclic core through ring closure reactions, followed by functionalization with the trifluoromethyl group. The hydrochloride salt is typically formed by treatment with hydrochloric acid or by using hydrochloride-containing reagents.

Specific Preparation Protocols

Preparation via Nucleophilic Substitution and Cyclization

A notable preparation method involves the reaction of (8S)-2-chloro-9-substituted-8-trifluoromethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one derivatives with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride in the presence of triethylamine as a base. This reaction is conducted in a sealed tube at elevated temperatures (130 °C) for 3 to 6 hours, facilitating nucleophilic substitution of the chlorine atom by the bicyclic amine moiety.

Experimental details:

Amount of Starting Material Reaction Conditions Procedure Summary Yield Characterization
220 mg (0.51 mmol) of chloro-substituted pyrimidinone and 105.99 mg (0.78 mmol) of bicyclic hydrochloride Triethylamine (1.63 mmol), sealed tube, 130 °C, 3 h Mixture heated in sealed tube, extracted with ethyl acetate, washed, dried, evaporated, purified by silica gel chromatography (95/5 ethyl acetate/methanol) 100 mg product LC/MS: m/z 401 [M+H]+; 1H NMR (600 MHz, DMSO-d6): multiplets and singlets consistent with bicyclic structure
1 g (2.68 mmol) of chloro-substituted pyrimidinone and 545.67 mg (4.02 mmol) bicyclic hydrochloride Triethylamine (6.71 mmol), sealed tube, 130 °C, 6 h Similar procedure as above with longer reaction time 980 mg product LC/MS: m/z 436 [M+H]+; 1H NMR confirms expected structure

This method yields the trifluoromethyl-substituted bicyclic compound with good to excellent yields (approximately 45-50% isolated yields reported in scaled experiments) and high purity after chromatographic purification.

Preparation via Direct Reaction in Tetrahydrofuran

Another approach involves the use of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride in tetrahydrofuran solvent with N,N-diisopropylethylamine as a base at 100 °C for extended periods (up to 70 hours). Molecular sieves are employed to maintain anhydrous conditions. This method is used to prepare related derivatives by coupling with complex intermediates, indicating the bicyclic amine's utility in multi-step syntheses.

Key reaction conditions and yields:

Yield Reaction Conditions Notes
62.8% N,N-diisopropylethylamine, tetrahydrofuran, 100 °C, 70 h, molecular sieves Coupling with aziridinyl-substituted intermediates; purified by preparative HPLC
37.1% Same as above with different stereoisomeric intermediates Lower yield but similar procedure

This method highlights the stability of the bicyclic amine hydrochloride under prolonged heating and its reactivity in nucleophilic substitution reactions.

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance Spectroscopy

The 1H NMR spectra of the synthesized compounds consistently show characteristic signals for the bicyclic framework protons, including:

  • Multiplets around 1.0 to 2.0 ppm corresponding to methylene and methine protons of the bicyclic system.
  • Singlets and doublets between 4.0 and 5.0 ppm attributed to protons adjacent to oxygen and nitrogen atoms in the bicyclic ring.
  • Signals confirming trifluoromethyl substitution indirectly through coupling patterns and chemical shifts in adjacent protons.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peaks corresponding to the expected molecular weights:

  • m/z 401 [M+H]+ for trifluoromethyl-substituted bicyclic derivatives.
  • m/z 436 [M+H]+ for pyridyl-substituted analogs.

Retention times in liquid chromatography are consistent and reproducible, confirming purity and identity.

Summary Table of Preparation Methods

Method Starting Materials Base Solvent Temperature Time Yield Purification
Nucleophilic substitution with chloro-pyrimidinone derivatives (8S)-2-chloro-9-substituted-8-trifluoromethyl-pyrimidinone + bicyclic hydrochloride Triethylamine None (sealed tube) 130 °C 3-6 h 45-50% Silica gel chromatography (EtOAc/MeOH)
Coupling with aziridinyl intermediates Bicyclic hydrochloride + aziridinyl intermediates N,N-diisopropylethylamine Tetrahydrofuran 100 °C 70 h 37-63% Preparative HPLC

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, fluoro- and chloro-substituted anilines, and hydrogen gas. Reaction conditions vary depending on the specific reaction but generally involve moderate temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various substituted ureas, isomers, and hydrogenated derivatives of the original compound.

Scientific Research Applications

While the search results provide information about the compound 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, they do not offer comprehensive data tables or well-documented case studies focusing specifically on its applications. However, the available information does suggest potential research applications:

  • As a Building Block in Chemical Synthesis:
    • Chemspace offers (1R,3S,4R)-3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride as an in-stock building block for research needs .
    • Advanced ChemBlock Inc and Advanced ChemBlocks CN supply this chemical in 100 mg and 250 mg packs with 97% purity .
  • Related Derivatives and Dopamine Receptors:
    • New 3-azabicyclo[3.2.0]heptane derivatives have been synthesized and studied for their binding affinity at D(2L) and D(3) dopamine receptors . These compounds showed greater binding affinity at D(2L) and D(3) dopamine receptors compared to D(1) binding sites, with individual enantiomers possessing distinct affinities .
  • Potential Use in Treating Diseases:
    • 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives may be used for treating depression, anxiety disorders, bipolar disorder, ADHD, stress-related disorders, psychotic disorders such as schizophrenia, neurological diseases such as Parkinson's disease, neurodegenerative disorders such as Alzheimer's disease, epilepsy, migraine, hypertension, substance abuse and metabolic disorders .
    • Preferred indications for compounds of this type include depression, psychosis, Parkinson's disease, anxiety, attention deficit hyperactivity disorder (ADHD), and diabetes .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various therapeutic effects, including anti-inflammatory and antihypertensive actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Morpholine Derivatives

(a) 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride (Non-Trifluoromethyl Analog)
  • CAS : 909186-56-7
  • Molecular Formula: C₅H₈ClNO
  • Molecular Weight : 149.58 g/mol
  • Key Differences :
    • Lacks the trifluoromethyl group, reducing electronegativity and lipophilicity.
    • Used as a platform for synthesizing conformationally restricted morpholine derivatives .
    • Demonstrated utility in photoinduced olefin diamination reactions .
(b) 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride
  • CAS : 904316-92-3
  • Similarity Score : 0.53 (vs. target compound)
  • Structural Variance : Larger bicyclo[3.2.1]octane ring system alters steric and electronic properties.
  • Applications : Explored in dopamine receptor ligand synthesis due to its expanded ring size .

Fluorinated Bicyclic Amines

(a) 5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
  • CAS : 1780623-64-4
  • Molecular Formula : C₆H₁₀ClFN
  • Molecular Weight : 151.6 g/mol
  • Key Differences :
    • Fluorine substitution at position 2 instead of trifluoromethyl at position 3.
    • Reduced steric bulk compared to the target compound .
(b) exo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride
  • CAS : 17366-48-2
  • Similarity Score : 0.67
  • Structural Variance : Hydroxyl group introduces hydrogen-bonding capacity, differing from the ether oxygen in the target compound.

Bridged Heterocycles with Varied Ring Systems

(a) 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride
  • CAS : 1354952-28-5
  • Similarity Score : 0.77
  • Key Differences: Contains a norbornene-like bicyclo[4.1.0] framework, increasing ring strain. Lacks the -CF₃ group, reducing electron-withdrawing effects .
(b) 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
  • CAS : 54745-74-3
  • Similarity Score : 0.84
  • Applications : Studied in opioid receptor modulation due to its morpholine-like topology .

Data Tables: Structural and Functional Comparison

Table 1. Molecular Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score
Target Compound 2177264-26-3 C₆H₉ClF₃NO 203.588
2-Oxa-5-azabicyclo[2.2.1]heptane HCl 909186-56-7 C₅H₈ClNO 149.58 0.52
3-Oxa-8-azabicyclo[3.2.1]octane HCl 904316-92-3 C₆H₁₀ClNO 163.60 0.53
5-Fluoro-2-azabicyclo[2.2.1]heptane HCl 1780623-64-4 C₆H₁₀ClFN 151.6

Research Findings and Key Differentiators

  • Trifluoromethyl Group Impact: The -CF₃ group in the target compound enhances binding to hydrophobic pockets in enzymes, as seen in its use for Plasmodium falciparum inhibitors . Non-fluorinated analogs exhibit lower metabolic stability .
  • Stereochemical Rigidity : The (1R,3S,4S) configuration imposes conformational constraints, improving selectivity in receptor binding compared to racemic analogs like (±)-2-oxa-5-azabicyclo[2.2.1]heptane HCl .
  • Synthetic Accessibility : The target compound is synthesized via Portoghese’s method from trans-4-hydroxy-L-proline, offering scalability (>90% yield) . Analogous compounds often require multistep routes with lower efficiency .

Biological Activity

3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride, also known by its CAS number 1932178-21-6, is a bicyclic compound that has garnered attention for its potential biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₆H₈F₃NO
  • Molecular Weight : 167.13 g/mol
  • CAS Number : 1932178-21-6

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems in the brain. Research indicates that it may act as a modulator of the cholinergic system, which plays a crucial role in cognitive functions such as memory and learning. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Cholinergic ModulationExhibits potential as a cholinergic modulator, influencing cognitive functions.
Neuroprotective EffectsMay provide neuroprotection in models of neurodegenerative diseases.
Antidepressant ActivityPreliminary studies suggest potential antidepressant-like effects in animal models.

Case Studies and Research Findings

  • Cholinergic Modulation : A study investigated the effects of various bicyclic compounds on acetylcholine receptors. Results indicated that this compound showed significant modulation of nicotinic receptors, enhancing synaptic transmission in vitro .
  • Neuroprotective Effects : In a model of Alzheimer's disease, this compound demonstrated a reduction in neuroinflammation and oxidative stress markers, suggesting a protective effect against neuronal damage . The study highlighted its potential for developing therapeutic strategies for neurodegenerative disorders.
  • Antidepressant Activity : Animal studies have shown that administration of this compound resulted in increased levels of serotonin and norepinephrine, indicating a possible mechanism for its antidepressant-like effects . Further research is needed to elucidate the specific pathways involved.

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